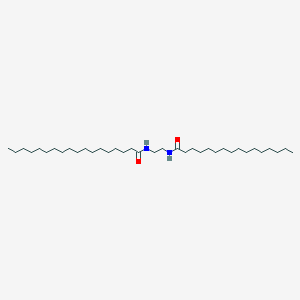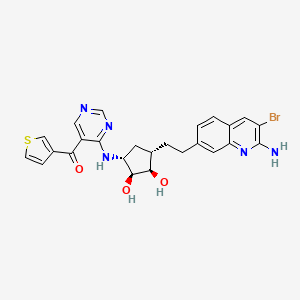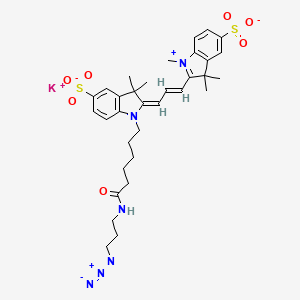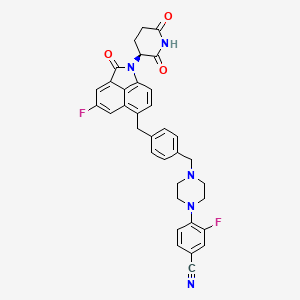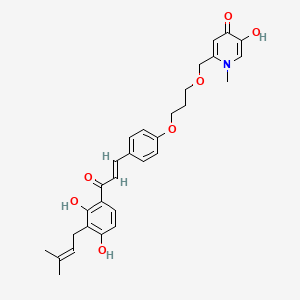
Antibacterial agent 145
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 145 is a compound known for its potent antibacterial properties. It disrupts the integrity of the cytoplasmic membrane and inhibits cell metabolism, exhibiting low cytotoxic effects on normal cells . This compound is particularly effective against pathogenic bacteria, making it a valuable asset in the fight against bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 145 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods are optimized for scalability and efficiency .
化学反応の分析
Types of Reactions
Antibacterial agent 145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties .
科学的研究の応用
Antibacterial agent 145 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial cell membrane integrity and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
作用機序
The mechanism of action of antibacterial agent 145 involves disrupting the integrity of the bacterial cytoplasmic membrane and inhibiting cell metabolism. This compound targets specific pathways involved in bacterial iron uptake, which is crucial for bacterial growth and survival . By interfering with these pathways, this compound effectively inhibits bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
Similar compounds to antibacterial agent 145 include:
Antibacterial agent 144: Known for its activity against drug-susceptible and drug-resistant Gram-positive bacteria.
Antibacterial agent 146: Exhibits potent antibacterial activity against various bacterial strains.
Antibacterial agent 148: Effective against clinically important methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains.
Uniqueness
This compound stands out due to its unique mechanism of action, which involves targeting bacterial iron uptake pathways. This specificity allows it to effectively combat bacterial infections with minimal cytotoxic effects on normal cells . Additionally, its ability to disrupt the cytoplasmic membrane integrity and inhibit cell metabolism makes it a valuable tool in the fight against bacterial infections.
特性
分子式 |
C30H33NO7 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one |
InChI |
InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+ |
InChIキー |
OYJVVCKGVHAPCW-MDWZMJQESA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


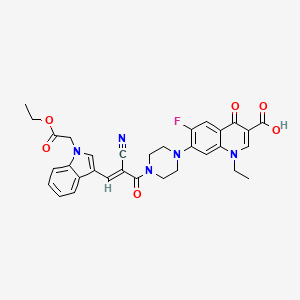
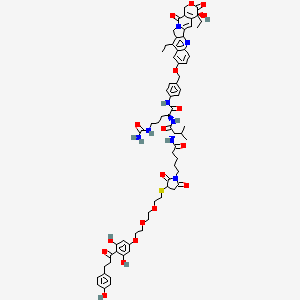
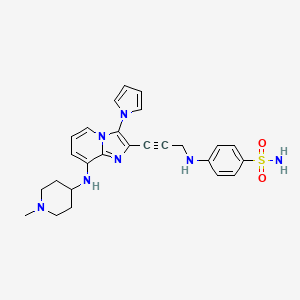
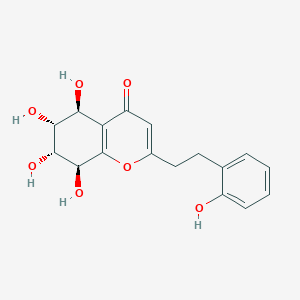

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
